Cas no 1651833-48-5 (JWH 007-d9)
JWH 007-d9 Chemical and Physical Properties
Names and Identifiers
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- JWH 007-d9
- [2-methyl-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone
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- Inchi: 1S/C25H25NO/c1-3-4-9-17-26-18(2)24(22-14-7-8-16-23(22)26)25(27)21-15-10-12-19-11-5-6-13-20(19)21/h5-8,10-16H,3-4,9,17H2,1-2H3/i1D3,3D2,4D2,9D2
- InChI Key: IBBNKINXTRKICJ-ZYWCKPJZSA-N
- SMILES: C1C=C2C(C(C3C4C=CC=CC=4N(CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C=3C)=O)=CC=CC2=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
JWH 007-d9 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | J211908-1mg |
JWH 007-d9 |
1651833-48-5 | 1mg |
$ 155.00 | 2022-06-02 | ||
| TRC | J211908-10mg |
JWH 007-d9 |
1651833-48-5 | 10mg |
$ 1240.00 | 2022-06-02 | ||
| A2B Chem LLC | AF00455-1mg |
JWH 007-d9 |
1651833-48-5 | ≥99% deuterated forms (d1-d9) | 1mg |
$137.00 | 2024-04-20 | |
| 1PlusChem | 1P00AQRR-1mg |
JWH 007-d9 |
1651833-48-5 | ≥99% deuterated forms (d1-d9) | 1mg |
$130.00 | 2025-02-25 |
JWH 007-d9 Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on JWH 007-d9
Comprehensive Analysis of JWH 007-d9 (CAS No. 1651833-48-5): Properties, Applications, and Research Insights
In the realm of specialized chemical compounds, JWH 007-d9 (CAS No. 1651833-48-5) has garnered significant attention due to its unique structural properties and potential applications in scientific research. This deuterated analog of the well-known JWH 007 compound is frequently utilized in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies. The incorporation of deuterium atoms (d9) enhances its utility as an internal standard, ensuring precise quantification in complex matrices. Researchers increasingly seek information on JWH 007-d9 synthesis, deuterated compound stability, and isotope-labeled standards, reflecting growing demand for high-purity reference materials.
The molecular structure of CAS No. 1651833-48-5 features a naphthoylindole backbone, a hallmark of the JWH compound series, with nine deuterium atoms strategically replacing hydrogen atoms. This modification not only improves metabolic stability but also minimizes interference during chromatographic analyses. Recent discussions in scientific forums highlight its role in forensic toxicology studies and pharmacokinetic research, where accurate metabolite tracking is paramount. Notably, the compound's high isotopic purity (>98% deuterium incorporation) makes it invaluable for advanced LC-MS/MS methodologies, addressing common challenges like ion suppression and matrix effects.
From a technical perspective, JWH 007-d9 exhibits exceptional compatibility with modern analytical platforms. Its optimized lipophilicity (logP ~5.2) and molecular weight (348.5 g/mol) facilitate efficient separation in reversed-phase HPLC systems. Current trends in research emphasize the need for stable isotope-labeled analogs to comply with increasingly stringent regulatory requirements for data validation. Laboratories frequently inquire about JWH 007-d9 solubility profiles and storage conditions, underscoring the importance of proper handling to maintain compound integrity. The compound's fluorescence properties (λex 320 nm, λem 400 nm) further expand its utility in spectroscopic applications.
Market analyses reveal rising interest in custom deuterated compounds, with CAS 1651833-48-5 serving as a benchmark for quality. The compound's crystalline form (typically white to off-white powder) and high melting point (185-188°C) contribute to its excellent shelf stability. Researchers exploring structure-activity relationships often compare its properties with non-deuterated counterparts, yielding valuable insights into isotopic effects. Recent publications have demonstrated its effectiveness in in vitro metabolic studies, particularly for investigating hepatic clearance pathways and enzyme kinetics.
Quality control protocols for JWH 007-d9 emphasize rigorous characterization through HPLC-UV, GC-MS, and 1H/13C NMR techniques. The compound's spectral data (characteristic 1H NMR peaks at δ 7.8-8.1 ppm) serve as critical authentication markers. As analytical laboratories adopt more sophisticated high-resolution mass spectrometry systems, the demand for precisely characterized isotopic standards like 1651833-48-5 continues to grow. Emerging applications in isotope dilution mass spectrometry (IDMS) further highlight its importance in achieving measurement traceability.
Environmental considerations surrounding deuterated chemical synthesis have prompted innovations in green chemistry approaches for compounds like JWH 007-d9. Modern synthetic routes emphasize atom-efficient deuterium incorporation and reduced solvent waste, aligning with principles of sustainable chemistry. The compound's stability under various pH conditions (2-10) makes it suitable for diverse biological matrices, from plasma to tissue homogenates. Recent methodological advances have demonstrated its compatibility with microsampling techniques, enabling more efficient sample collection and storage.
From a regulatory standpoint, CAS No. 1651833-48-5 is classified as a research chemical with no approved therapeutic applications. Its use is strictly limited to analytical reference standards and scientific investigation. Proper documentation, including certificates of analysis (CoA) and material safety data sheets (MSDS), is essential for compliance with laboratory safety protocols. The scientific community continues to explore novel applications of isotope-labeled compounds in metabolomics profiling and biomarker discovery, areas where JWH 007-d9 may play increasingly important roles.
Future research directions may focus on expanding the library of deuterated analogs for comprehensive metabolic studies. The development of multiplexed analytical methods using JWH 007-d9 as a reference standard could revolutionize high-throughput screening approaches. As mass spectrometry technology advances toward higher sensitivity and resolution, the demand for well-characterized compounds like 1651833-48-5 will likely intensify. Ongoing optimization of sample preparation workflows and chromatographic conditions will further enhance the utility of this important research tool.
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